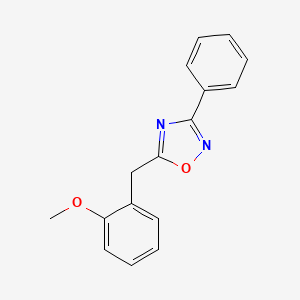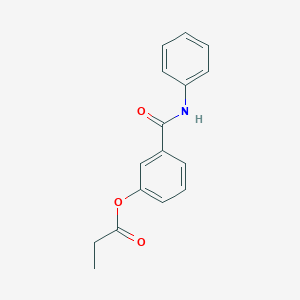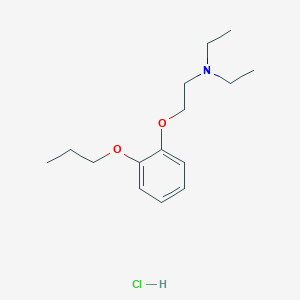![molecular formula C17H28ClNO3 B4399561 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to modulate serotonin signaling pathways.
Mécanisme D'action
The mechanism of action of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride involves its ability to selectively block serotonin 5-HT3 receptors. This results in the inhibition of serotonin-mediated neurotransmission, leading to a decrease in anxiety, depression, and nausea.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to decrease gastrointestinal motility and reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for serotonin 5-HT3 receptors. This allows for more precise modulation of serotonin signaling pathways. However, one limitation is that it may not fully replicate the complex interactions of serotonin signaling pathways in the human body.
Orientations Futures
There are several future directions for the scientific research of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of other disorders such as irritable bowel syndrome and schizophrenia. Additionally, further research could be done to better understand the complex interactions of serotonin signaling pathways and how this compound may modulate these pathways.
Applications De Recherche Scientifique
The selective serotonin 5-HT3 receptor antagonist activity of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride has been utilized in various scientific research studies. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and nausea. Additionally, it has been used in studies to investigate the role of serotonin signaling in various physiological processes such as gastrointestinal motility and pain perception.
Propriétés
IUPAC Name |
4-[4-(3-propoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-11-20-16-6-5-7-17(15-16)21-12-4-3-8-18-9-13-19-14-10-18;/h5-7,15H,2-4,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHHXIPTBBVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4399479.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4399496.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4399511.png)
![1-[3-(4-chloro-2-isopropyl-5-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399517.png)



![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)

![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)

![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)
![2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)